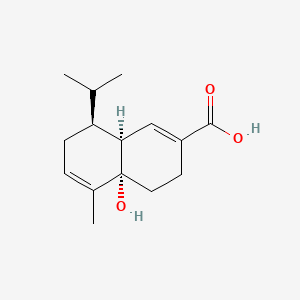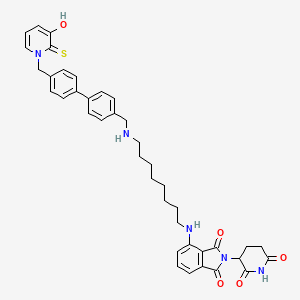
Pro-HD3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pro-HD3 is a cell-specific, proteolysis-targeting chimera (PROTAC)-based degrader that targets histone deacetylase 6 (HDAC6). This compound is primarily used in scientific research for its ability to selectively degrade HDAC6, which plays a crucial role in various cellular processes, including gene expression regulation and protein stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pro-HD3 involves multiple steps, including the formation of a linker and the conjugation of the HDAC6 ligand to a ligand for an E3 ubiquitin ligase. The synthetic route typically involves:
Formation of the Linker: The linker is synthesized using standard organic synthesis techniques, involving reactions such as amide bond formation and esterification.
Conjugation: The HDAC6 ligand and the E3 ligase ligand are conjugated to the linker through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the synthesis steps.
Purification: The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Pro-HD3 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in its structure.
Reduction: Reduction reactions can occur at various functional groups within the compound.
Substitution: Nucleophilic substitution reactions can take place, especially at the amide and ester linkages.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃) and various amines.
Major Products
The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives that retain the core structure of the compound .
Aplicaciones Científicas De Investigación
Pro-HD3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of HDAC6 and its effects on gene expression and protein stability.
Biology: Employed in cellular studies to understand the role of HDAC6 in various biological processes, such as cell cycle regulation and apoptosis.
Medicine: Investigated for its potential therapeutic applications in diseases where HDAC6 is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting HDAC6
Mecanismo De Acción
Pro-HD3 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to HDAC6 and an E3 ubiquitin ligase simultaneously, bringing them into close proximity. This interaction leads to the ubiquitination of HDAC6, marking it for degradation by the proteasome. The degradation of HDAC6 results in altered gene expression and protein stability, affecting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
HDAC3-IN-2: A pyrazinyl hydrazide-based HDAC3 inhibitor with potent cytotoxic activity against cancer cells.
HDAC6-IN-25: A selective HDAC6 inhibitor with a very low IC50 value, indicating high potency.
Uniqueness of Pro-HD3
This compound is unique due to its PROTAC-based mechanism, which allows for the selective degradation of HDAC6 rather than mere inhibition. This targeted degradation offers a more efficient way to modulate HDAC6 activity and study its biological functions .
Propiedades
Fórmula molecular |
C40H43N5O5S |
|---|---|
Peso molecular |
705.9 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[8-[[4-[4-[(3-hydroxy-2-sulfanylidenepyridin-1-yl)methyl]phenyl]phenyl]methylamino]octylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C40H43N5O5S/c46-34-11-8-24-44(40(34)51)26-28-14-18-30(19-15-28)29-16-12-27(13-17-29)25-41-22-5-3-1-2-4-6-23-42-32-10-7-9-31-36(32)39(50)45(38(31)49)33-20-21-35(47)43-37(33)48/h7-19,24,33,41-42,46H,1-6,20-23,25-26H2,(H,43,47,48) |
Clave InChI |
VMYPLMUTNMWHJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCNCC4=CC=C(C=C4)C5=CC=C(C=C5)CN6C=CC=C(C6=S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


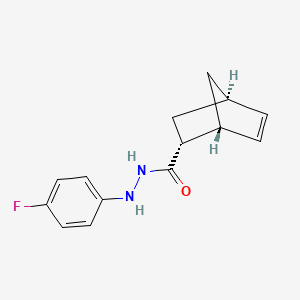
![1-{3-[(3r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine](/img/structure/B12364000.png)
![(1S)-1-[1-[[5-[4-[2-(3-morpholin-4-ylcyclobutyl)ethynyl]phenyl]-1,2-oxazol-3-yl]methyl]imidazol-2-yl]ethanol](/img/structure/B12364006.png)
![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;hydrochloride](/img/structure/B12364013.png)
![1-[4-(5,6-Dimethoxy-1,3-dihydroisoindol-2-yl)butyl]-4-(2-fluoroethoxy)indole](/img/structure/B12364015.png)
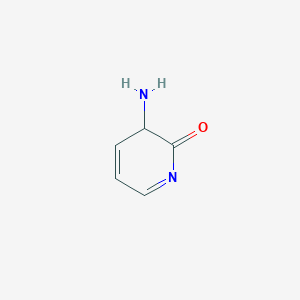
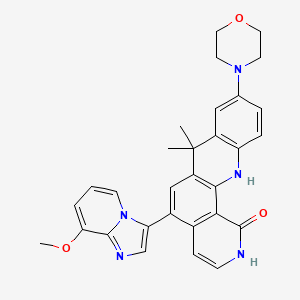


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxybutanethioate](/img/structure/B12364054.png)
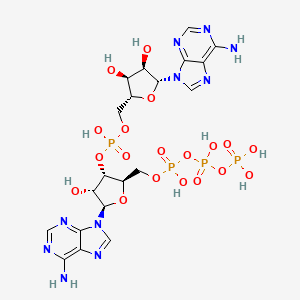
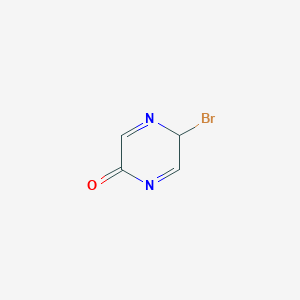
![[(3aS,4S,5S,6aR)-4-(6-bromopyridazin-3-yl)oxy-5-fluoro-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12364083.png)
